The compound "N-phenyl-2,3-dihydro-1H-inden-2-amine" is a structural motif present in various pharmacologically active molecules. Research has shown that derivatives of this compound exhibit significant biological activities, including interactions with dopamine receptors and potential antidepressant effects. The studies on related compounds provide insights into the mechanism of action and applications in the field of neuroscience and pharmacology.
Several methods for the synthesis of N-Phenyl-2,3-dihydro-1H-inden-2-amine and its derivatives have been reported in the scientific literature. One common approach involves the reaction of 2,3-dihydro-1H-inden-2-amine with various substituted phenyl halides in the presence of a palladium catalyst. [] This palladium-catalyzed coupling reaction allows for the efficient formation of the carbon-nitrogen bond, resulting in the desired N-phenyl-2,3-dihydro-1H-inden-2-amine derivative.
Another method utilizes the reductive amination of 2,3-dihydro-1H-inden-2-one with aniline derivatives. [] This reaction typically involves the use of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to convert the intermediate imine to the desired amine.
X-ray crystallography studies have provided detailed insights into the three-dimensional structure of N-Phenyl-2,3-dihydro-1H-inden-2-amine and its derivatives. [] These studies reveal important structural features, such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the compound's interactions with other molecules.
The research on compounds related to N-phenyl-2,3-dihydro-1H-inden-2-amine has revealed potential applications in various fields. In neuroscience and pharmacology, these compounds have been identified as potential central nervous system agents due to their selective agonist activity at D1 receptors and their ability to penetrate the central nervous system1. Their potent inhibition of neurotransmitter uptake suggests their use as antidepressants and in the treatment of other neurological disorders3.
In the field of materials science, the fluorescence enhancement properties of N-phenyl derivatives of aminostilbenes could be exploited in the development of new fluorescent materials for optical devices or as probes in biological systems2. The unique photochemical behavior of these compounds, characterized by high fluorescence quantum yields, makes them suitable for applications that require stable fluorescent compounds2.
The synthesis and evaluation of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives have demonstrated their affinity for dopamine D1 and D2 receptors1. These compounds, particularly the amines (+)- and (-)-14a, show nanomolar range affinity due to the incorporation of the D1 pharmacophore in a trans extended conformation. The enantiomers (+)- and (-)-14b, along with their derivatives, have displayed high affinity and selectivity for the D1 receptor. Preliminary behavioral studies in rats suggest that these compounds act as central D1 agonists, as evidenced by induced episodes of intense grooming1.
Furthermore, the introduction of N-phenyl substituents to 4-aminostilbenes, which share a similar structural motif to N-phenyl-2,3-dihydro-1H-inden-2-amine, has been shown to lead to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state2. This "amino conjugation effect" results in low photoisomerization quantum yields and high fluorescence quantum yields, which is significant for the development of fluorescent probes and materials2.
Additionally, a series of 3-phenyl-1-indanamines, which are structurally related to N-phenyl-2,3-dihydro-1H-inden-2-amine, have been synthesized and tested for their potential antidepressant activity. These compounds have shown potent inhibition of dopamine, norepinephrine, and serotonin uptake, with trans isomers generally being potent inhibitors3. The structure-activity relationships indicate that small amines are preferred at the serotonin uptake site, while larger amines can be accommodated at the dopamine and norepinephrine uptake sites3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5